4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
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Overview
Description
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a fluoro group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves the following steps:
Fluorination: The substitution of a hydrogen atom with a fluorine atom.
Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.
For example, one synthetic route involves the nitration of a precursor compound followed by fluorination and subsequent amidation to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, fluorination, and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations that modulate its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2’-fluoro-5’-nitrobenzanilide: Similar structure with slight variations in the position of substituents.
3-bromo-4-(tert-butyl)-N-(2-fluoro-5-nitrophenyl)benzamide: Contains a bromine atom instead of a hydrogen atom at a specific position.
Uniqueness
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and nitro groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C17H17FN2O3 |
---|---|
Molecular Weight |
316.33 g/mol |
IUPAC Name |
4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21) |
InChI Key |
GUQPSUMDOMLCPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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